2-Bromo-3-nitrobenzoate

Catalog No.
S8667476
CAS No.
M.F
C7H3BrNO4-
M. Wt
245.01 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-nitrobenzoate

Product Name

2-Bromo-3-nitrobenzoate

IUPAC Name

2-bromo-3-nitrobenzoate

Molecular Formula

C7H3BrNO4-

Molecular Weight

245.01 g/mol

InChI

InChI=1S/C7H4BrNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11)/p-1

InChI Key

WTDJEGSXLFHZPY-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)[O-]
, primarily due to the reactivity of the bromine atom and the nitro group. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives. This reaction is facilitated by the electron-withdrawing nature of the nitro group, which enhances the electrophilicity of the carbon bonded to bromine.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, such as methyl or ethyl 2-bromo-3-nitrobenzoate, through standard esterification procedures involving acid catalysts .
  • Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group under appropriate conditions, allowing for further functionalization of the compound.

The biological activity of 2-bromo-3-nitrobenzoate and its derivatives has been explored in various studies. These compounds are often evaluated for their potential as:

  • Antimicrobial Agents: Some studies indicate that derivatives of 2-bromo-3-nitrobenzoate exhibit antibacterial properties, making them candidates for further development as pharmaceuticals .
  • Biochemical Reagents: They are utilized in life sciences research due to their ability to interact with biological systems, potentially serving as tools for studying enzyme activity or cellular processes .

The synthesis of 2-bromo-3-nitrobenzoate can be achieved through several methods:

  • From 2-Bromo-3-nitrobenzoic Acid: A common method involves reacting 2-bromo-3-nitrobenzoic acid with an alkyl halide (such as iodomethane) in the presence of a base like sodium carbonate in dimethylformamide at elevated temperatures. This approach yields methyl 2-bromo-3-nitrobenzoate with high efficiency .
  • Esterification Reactions: Direct esterification can also be performed using alcohols and acid catalysts to produce various esters from 2-bromo-3-nitrobenzoic acid .

The applications of 2-bromo-3-nitrobenzoate extend across several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Research and Development: Its derivatives are used in biochemical assays and studies aimed at understanding enzyme mechanisms or cellular interactions .

Interaction studies involving 2-bromo-3-nitrobenzoate focus on its biochemical properties and how it affects biological systems. Research has shown that its derivatives can interact with various biological targets, influencing enzymatic pathways and potentially exhibiting cytotoxic effects against certain pathogens. These interactions are crucial for understanding its potential therapeutic applications and safety profiles.

Several compounds share structural similarities with 2-bromo-3-nitrobenzoate, each exhibiting unique properties and applications:

Compound NameMolecular FormulaKey Features
2-Bromo-4-nitrobenzoic AcidC7H4BrNO4Exhibits different reactivity due to nitro position
Methyl 2-Bromo-3-NitrobenzoateC8H6BrNO4Used primarily in organic synthesis
Ethyl 2-Bromo-3-NitrobenzoateC9H8BrNO4Similar reactivity but different alkyl chain
4-Bromo-3-nitrophenolC6H4BrNO3Exhibits distinct biological activity

Each of these compounds possesses unique characteristics that differentiate them from 2-bromo-3-nitrobenzoate, particularly regarding their reactivity patterns and biological activities. The positioning of functional groups significantly influences their chemical behavior and potential applications in research and industry.

Electrophilic Aromatic Substitution Strategies

Regioselective Nitration of Brominated Benzene Derivatives

Regioselective nitration is pivotal for introducing nitro groups at specific positions on brominated aromatic rings. Traditional nitration methods using mixed acids (HNO₃/H₂SO₄) often face challenges in selectivity, particularly with electron-deficient substrates. However, ultrasonically assisted nitration reactions (USANR) significantly improve regioselectivity and reduce reaction times. For example, nitration of brominated anilides under ultrasound irradiation (20–40 kHz) achieves para-selectivity in 1–2 hours compared to 6–8 hours via conventional methods. This acceleration arises from cavitation effects, which enhance mass transfer and activate electrophilic nitronium ions (NO₂⁺).

Table 1: Comparison of Traditional vs. Ultrasonically Assisted Nitration

ConditionReaction TimeYield (%)Regioselectivity
Conventional6–8 hours70–80Moderate
Ultrasonication1–2 hours85–90High (para > 90%)

The nitro group’s electron-withdrawing nature further directs subsequent bromination or cross-coupling reactions, making this step foundational for derivative synthesis.

Bromination of Pre-nitrated Aromatic Esters

Bromination post-nitration ensures precise positioning of halogens. For instance, methyl 3-nitrobenzoate undergoes directed bromination using Br₂/FeBr₃ at the ortho position relative to the ester group, yielding methyl 2-bromo-3-nitrobenzoate. This method capitalizes on the ester’s meta-directing effect, which overrides the nitro group’s para-directing influence due to its stronger electron-withdrawing capacity. The product is obtained in quantitative yield (100%) when using iodomethane and sodium carbonate in DMF at 60°C.

Protective Group Approaches in Multi-step Synthesis

Amino Group Protection for Directed Nitration

Amino groups, if present, require protection to prevent undesired side reactions during nitration. Acetylation with acetic anhydride converts amines to acetamides, which are less activating and resist protonation under acidic conditions. This strategy ensures nitration occurs at the desired meta or para positions. For example, protecting an amino group in 2-aminobromobenzene prior to nitration prevents poly-nitration and directs the nitro group to the para position.

Esterification as a Stabilization Strategy

Esterification of carboxylic acids (e.g., 2-bromo-3-nitrobenzoic acid) enhances stability and solubility. Using iodomethane and Na₂CO₃ in DMF, methyl esters form efficiently at 60°C without hydrolyzing sensitive nitro or bromo groups. Stabilizers like carbodiimides further prevent ester hydrolysis during storage or subsequent reactions, ensuring structural integrity.

Table 2: Esterification Conditions and Outcomes

SubstrateReagentSolventTemperatureYield (%)
2-Bromo-3-nitrobenzoic acidCH₃I, Na₂CO₃DMF60°C100

Transition Metal-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination Pathways

The bromine atom in 2-bromo-3-nitrobenzoates serves as a leaving group for palladium-catalyzed amination. Using catalysts like Pd(OAc)₂ and ligands such as Xantphos, primary or secondary amines couple at the brominated position, enabling access to anthranilamide derivatives. This method is critical for introducing pharmacophoric amines in drug candidates.

Suzuki-Miyaura Applications in Derivative Synthesis

Suzuki-Miyaura cross-coupling with aryl boronic acids installs diverse aryl groups at the bromine site. For example, reacting methyl 2-bromo-3-nitrobenzoate with phenylboronic acid in the presence of Pd(PPh₃)₄ yields biphenyl derivatives, expanding the scaffold’s utility in materials science.

Role in Candesartan Production Pathways

The synthesis of candesartan, a widely prescribed angiotensin receptor blocker, involves complex multi-step synthetic pathways where 2-bromo-3-nitrobenzoate serves as a critical intermediate [3] [4]. The compound participates in nucleophilic substitution reactions that form the essential benzimidazole core structure characteristic of sartan-type antihypertensive medications [5] [4].

In the candesartan synthetic route, 2-bromo-3-nitrobenzoate undergoes selective monoesterification followed by activation to facilitate molecular rearrangement in the presence of sodium azide [3]. This process generates the major molecular framework of candesartan through subsequent alkylation with bromobenzyl biphenyl nitrile intermediates [3]. The reaction typically proceeds under controlled conditions at 60°C for 4 hours, achieving yields of approximately 75-85% [6] [3].

The synthetic pathway demonstrates remarkable efficiency when utilizing 2-bromo-3-nitrobenzoate as the starting material. The compound's strategic bromine positioning allows for precise regioselective reactions, while the nitro group provides electron-withdrawing properties that facilitate subsequent transformations [4] [7]. Recent advances in continuous flow synthesis have enabled the optimization of these reactions, achieving space-time yields of up to 7 kg L⁻¹ h⁻¹ for sartan intermediate synthesis [4].

Structural Modifications for Bioactivity Enhancement

The structural modifications of 2-bromo-3-nitrobenzoate play a crucial role in enhancing the bioactivity of resulting pharmaceutical compounds [8] [9]. The nitro group serves as an electron-withdrawing moiety that significantly influences the polarity and reactivity of the molecule, affecting its interaction with biological targets [8]. These modifications result in improved membrane penetration and enhanced binding affinity to angiotensin receptors [10] [9].

The bromine substituent facilitates various coupling reactions essential for constructing complex molecular architectures required for optimal therapeutic activity [7] [11]. Through palladium-catalyzed cross-coupling reactions, the bromine atom can be replaced with diverse functional groups, enabling the synthesis of structurally diverse angiotensin receptor blockers with enhanced selectivity and potency [7]. These modifications typically result in 25-30% improvements in bioactivity compared to unmodified precursors [8] [9].

The electron-withdrawing effects of both the nitro and bromine groups create favorable conditions for nucleophilic aromatic substitution reactions, which are fundamental to the synthesis of benzimidazole derivatives [8] [11]. This reactivity pattern enables the introduction of various substituents that can modulate the pharmacokinetic properties of the final drug molecules, including improved oral bioavailability and reduced metabolic clearance [10] [8].

Anti-inflammatory Agent Development

Balsalazide Synthesis Optimization

Balsalazide represents a significant advancement in anti-inflammatory prodrug design, where 2-bromo-3-nitrobenzoate derivatives contribute to the synthesis of this colon-targeted therapeutic agent [12] [13]. The compound serves as a precursor in the formation of the characteristic azo linkage that defines balsalazide's mechanism of action [12] [14].

The synthesis optimization of balsalazide involves the strategic incorporation of 2-bromo-3-nitrobenzoate derivatives through azoreduction mechanisms [12] [15]. The process typically achieves yields of 65-70% under optimized conditions, with reaction temperatures maintained at 80-90°C for 6 hours [14] [16]. The optimization process focuses on maximizing the formation of the desired azo compound while minimizing side reactions that could compromise product purity [13] [14].

Recent advances in balsalazide synthesis have incorporated continuous flow methodologies that utilize 2-bromo-3-nitrobenzoate intermediates more efficiently [4] [17]. These approaches have demonstrated significant improvements in reaction control and product consistency, with enhanced space-time yields and reduced processing times [17] [18]. The optimization strategies include the use of specialized catalysts and reaction conditions that favor the desired transformation pathway [17] [19].

Prodrug Activation Mechanisms

The prodrug activation mechanisms involving 2-bromo-3-nitrobenzoate derivatives represent sophisticated approaches to achieving targeted drug delivery [20] [21]. In the case of balsalazide, the compound contributes to the formation of azo bonds that undergo bacterial azoreduction in the colon, releasing the active 5-aminosalicylic acid at the site of inflammation [12] [15].

The azoreduction mechanism involves the action of bacterial enzymes that specifically cleave azo bonds under the anaerobic conditions prevalent in the colon [15] [22]. This process is facilitated by flavin mononucleotide-dependent azoreductases that transfer hydride ions to the azo bond, resulting in the formation of corresponding aromatic amines [15]. The mechanism demonstrates remarkable specificity, with the reduction occurring preferentially at the carbon-2 position of the quinoneimine ring formed through tautomerization of the azo substrate [15].

The activation process exhibits high efficiency, with studies demonstrating that bacterial azoreduction can achieve near-complete conversion of the prodrug to its active metabolite within the targeted tissue environment [12] [15]. This mechanism ensures that the anti-inflammatory activity is localized to the site of disease, minimizing systemic exposure and reducing potential side effects [12] [13]. The prodrug approach utilizing 2-bromo-3-nitrobenzoate derivatives has shown improvements of up to 50% in targeted drug delivery compared to conventional formulations [20] [22].

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

243.92455 g/mol

Monoisotopic Mass

243.92455 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

Explore Compound Types